2-(3-methylphenyl)-N-[1-(3,4,5-trimethoxyphenyl)ethyl]acetamide
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Overview
Description
2-(3-methylphenyl)-N-[1-(3,4,5-trimethoxyphenyl)ethyl]acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a 3-methylphenyl group and a 3,4,5-trimethoxyphenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylphenyl)-N-[1-(3,4,5-trimethoxyphenyl)ethyl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-methylphenylamine and 3,4,5-trimethoxybenzaldehyde.
Formation of Intermediate: The 3-methylphenylamine reacts with 3,4,5-trimethoxybenzaldehyde in the presence of a reducing agent such as sodium borohydride to form the intermediate 1-(3,4,5-trimethoxyphenyl)ethylamine.
Acetylation: The intermediate is then acetylated using acetic anhydride in the presence of a base like pyridine to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, especially at positions ortho and para to the existing substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: Formation of quinones or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Halogenated derivatives or other substituted phenyl compounds.
Scientific Research Applications
Chemistry
In chemistry, 2-(3-methylphenyl)-N-[1-(3,4,5-trimethoxyphenyl)ethyl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study the interactions of acetamide derivatives with biological macromolecules. It may serve as a model compound for investigating enzyme-substrate interactions or receptor binding.
Medicine
Potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug discovery.
Industry
In the industrial sector, this compound may be used in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(3-methylphenyl)-N-[1-(3,4,5-trimethoxyphenyl)ethyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The trimethoxyphenyl group may facilitate binding to hydrophobic pockets, while the acetamide moiety can form hydrogen bonds with active site residues. This dual interaction can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-methylphenyl)-N-[1-(3,4-dimethoxyphenyl)ethyl]acetamide
- 2-(3-methylphenyl)-N-[1-(3,4,5-trimethoxyphenyl)propyl]acetamide
- 2-(3-methylphenyl)-N-[1-(3,4,5-trimethoxyphenyl)butyl]acetamide
Uniqueness
Compared to similar compounds, 2-(3-methylphenyl)-N-[1-(3,4,5-trimethoxyphenyl)ethyl]acetamide is unique due to the specific arrangement of the methyl and methoxy groups, which can influence its reactivity and binding properties. The presence of three methoxy groups on the phenyl ring enhances its hydrophobic character and potential for specific interactions with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-(3-methylphenyl)-N-[1-(3,4,5-trimethoxyphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4/c1-13-7-6-8-15(9-13)10-19(22)21-14(2)16-11-17(23-3)20(25-5)18(12-16)24-4/h6-9,11-12,14H,10H2,1-5H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVYQCRRGRDKHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC(C)C2=CC(=C(C(=C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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